

Application Notes and Protocols for Lsz-102 and Alpelisib Combination Therapy

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Compound of Interest

Compound Name: Lsz-102

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These application notes provide a comprehensive overview and detailed protocols for the investigation of the combination therapy involving **Lsz-102**, a selective estrogen receptor degrader (SERD), and alpelisib, a PI3K α inhibitor. This combination has shown promise in preclinical models and clinical trials for the treatment of estrogen receptor-positive (ER+) breast cancer.[\[1\]](#)[\[2\]](#)

Introduction

Estrogen receptor (ER) signaling is a key driver in the majority of breast cancers. While endocrine therapies are effective, resistance often develops.[\[3\]](#) One common mechanism of resistance is the activation of the PI3K/AKT/mTOR signaling pathway, frequently through mutations in the PIK3CA gene.[\[1\]](#)[\[3\]](#) The combination of **Lsz-102**, which targets the ER for degradation, and alpelisib, which inhibits the p110 α subunit of PI3K, represents a rational therapeutic strategy to overcome this resistance.[\[2\]](#)[\[4\]](#) Preclinical models have demonstrated synergistic activity between **Lsz-102** and alpelisib in ER-positive breast cancer.[\[1\]](#)[\[2\]](#) A phase I/Ib clinical trial (NCT02734615) has evaluated this combination in patients with ER+ breast cancer, providing initial safety and efficacy data.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Mechanism of Action

Lsz-102 is an orally bioavailable SERD that binds to the estrogen receptor and induces its degradation, thereby inhibiting ER-mediated signaling and the growth of ER-expressing cancer

cells.[6] Alpelisib is a potent and selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3K α).[7] By inhibiting PI3K α , alpelisib blocks the downstream signaling cascade, including AKT and mTOR, which are critical for cell growth, proliferation, and survival.[8][9] The dual blockade of both the ER and PI3K pathways is intended to produce a more potent and durable anti-tumor response.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I/Ib clinical trial of **Lsz-102** in combination with alpelisib (Arm C) in patients with ER-positive breast cancer who have progressed on endocrine therapy.[1][2][5]

Table 1: Clinical Efficacy of **Lsz-102** and Alpelisib Combination Therapy[1][2][5]

Endpoint	Value	95% Confidence Interval
Objective Response Rate (ORR)	5.4%	1.8 - 5.5
Clinical Benefit Rate (CBR)	18.9%	-
Median Progression-Free Survival (PFS)	3.5 months	1.8 - 5.5

Table 2: Recommended Dosing from Phase I/Ib Trial[1]

Drug	Recommended Dose
Lsz-102	300 mg daily
Alpelisib	250 mg daily

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic anti-proliferative effect of **Lsz-102** and alpelisib in ER+ breast cancer cell lines.

Materials:

- ER+ breast cancer cell lines (e.g., MCF-7, T47D)
- **Lsz-102** (powder, dissolved in DMSO)
- Alpelisib (powder, dissolved in DMSO)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader

Protocol:

- Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Drug Preparation: Prepare a dose-response matrix of **Lsz-102** and alpelisib, both alone and in combination.
- Treatment: Treat the cells with the prepared drug concentrations for 72 hours.
- Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo®).
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis of PI3K Pathway Inhibition

Objective: To confirm the mechanism of action of alpelisib by assessing the phosphorylation status of downstream PI3K pathway proteins.

Materials:

- ER+ breast cancer cells
- **Lsz-102** and Alpelisib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer buffer and apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-ER α , anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Treatment: Treat ER+ breast cancer cells with **Lsz-102**, alpelisib, or the combination for a specified time (e.g., 24 hours).
- Protein Extraction: Lyse the cells and quantify the protein concentration.
- Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the **Lsz-102** and alpelisib combination in a preclinical mouse model.

Materials:

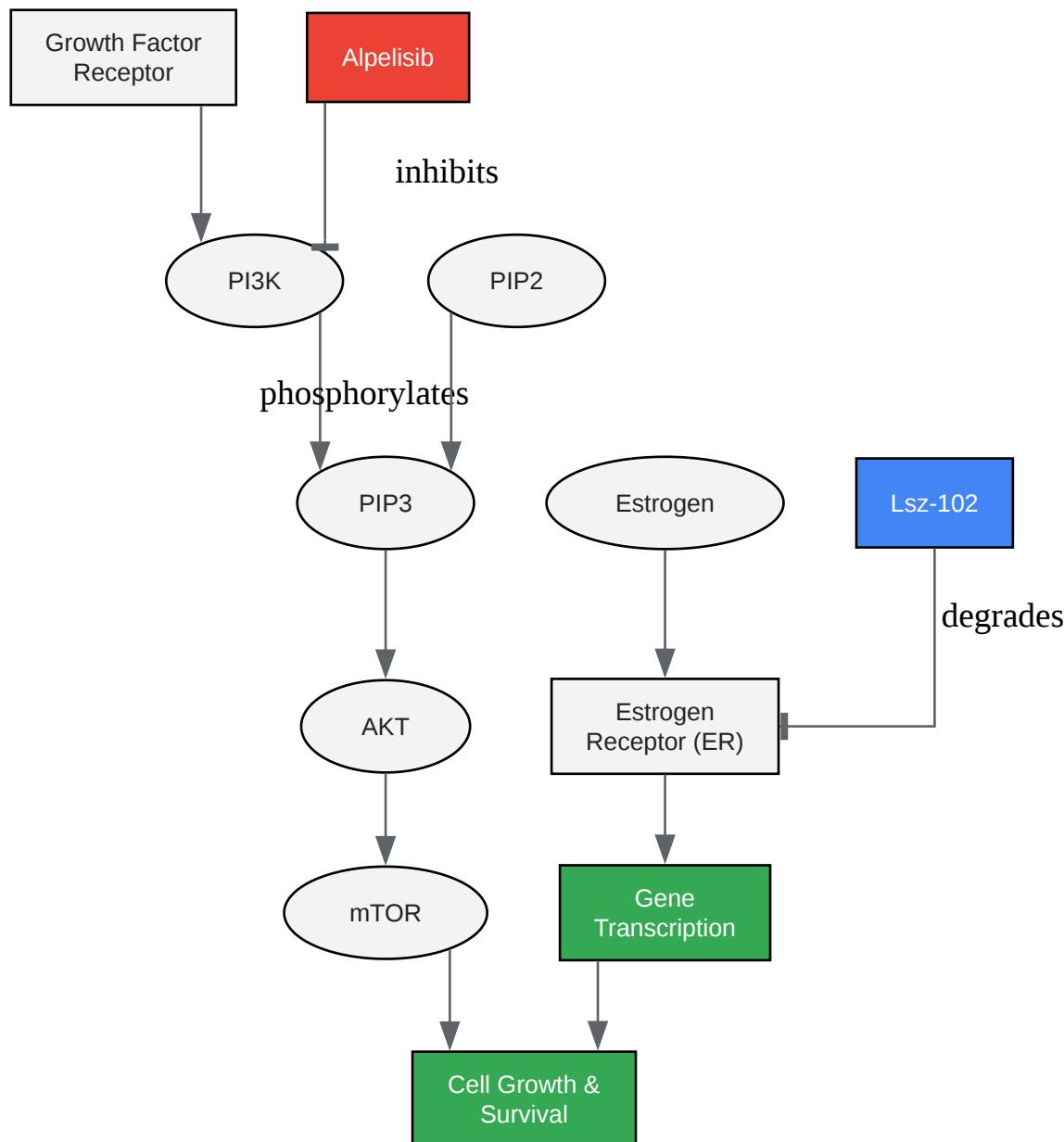
- Immunocompromised mice (e.g., nude or NSG mice)
- ER+ breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) models
- Matrigel (optional)
- **Lsz-102** (formulated for oral gavage)
- Alpelisib (formulated for oral gavage)
- Calipers for tumor measurement

Protocol:

- Tumor Implantation: Subcutaneously implant ER+ breast cancer cells (mixed with Matrigel if necessary) into the flank of the mice. For PDX models, implant tumor fragments.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers ($Volume = 0.5 \times Length \times Width^2$).
- Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, **Lsz-102** alone, alpelisib alone, and **Lsz-102 + alpelisib**).
- Drug Administration: Administer the drugs daily via oral gavage at the predetermined doses.

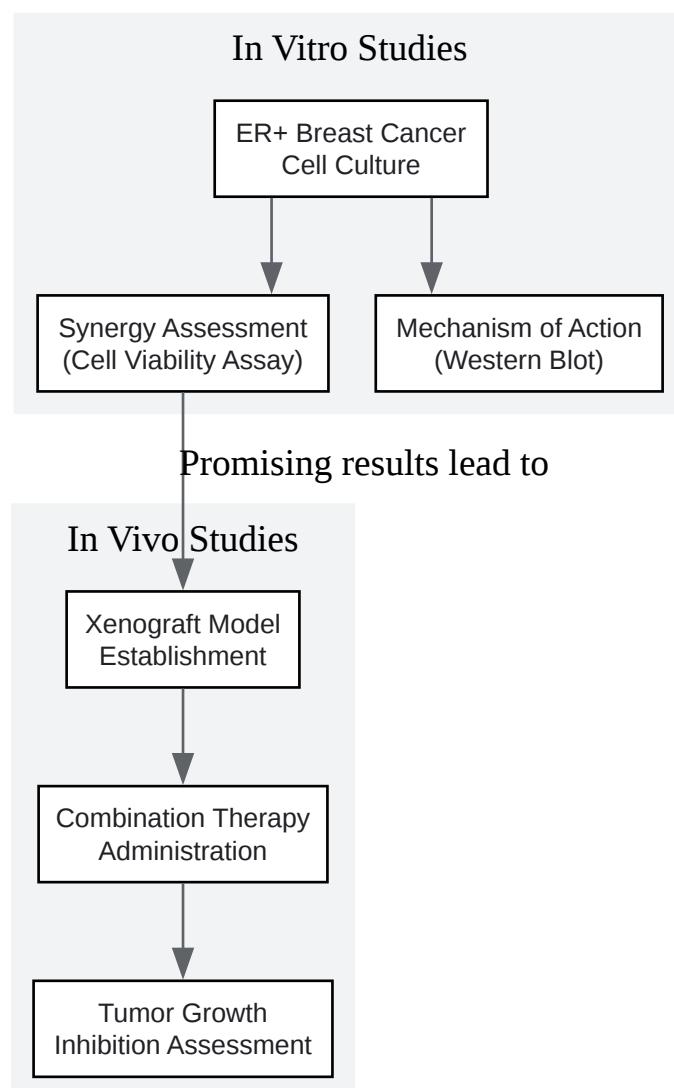
- Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition.
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for western blot or immunohistochemical analysis to assess target modulation.

Visualizations

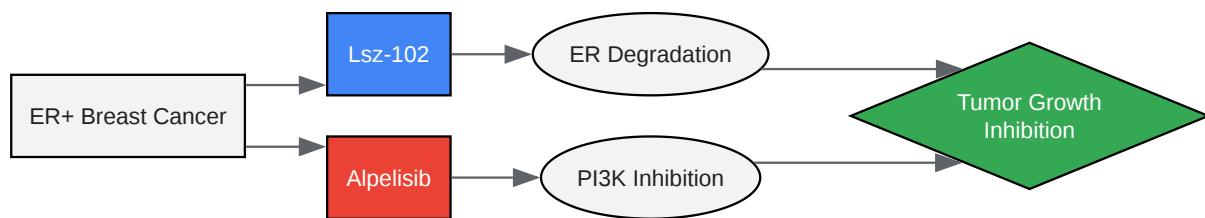


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Caption: Mechanism of action of **Lsz-102** and alpelisib.

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Caption: General experimental workflow.

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Caption: Therapeutic logic of the combination therapy.

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